molecular formula C8H6N2O3S B1349435 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 32278-56-1

2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No. B1349435
CAS RN: 32278-56-1
M. Wt: 210.21 g/mol
InChI Key: UPPPMRSHTNROCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Antitumor Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .
  • Methods of Application: The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
  • Results: High antitumor activities of these compounds have been demonstrated .

Antibacterial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including antimicrobial activity .
  • Methods of Application: A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .
  • Results: Among the derivatives tested, some exhibited promising activity against microbial strains .

Anti-inflammatory Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters were synthesized and evaluated for their anti-inflammatory activity .
  • Methods of Application: The anti-inflammatory activity was evaluated by carrageenan induced edema test .
  • Results: The results of this test were not specified in the source .

Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The growing health problems demand for a search and synthesis of a new class of antimicrobial molecules which are effective against pathogenic microorganisms .
  • Methods of Application: A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .
  • Results: Among the derivatives tested, compounds, a1, a2 and a3 exhibited promising activity against microbial strains (B. pumilis, B. subtilis, E. coli, P. vulgaris. A. niger and P. crysogenium) and showed activity comparable with standard drugs .

Antiviral Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including antiviral activity .
  • Methods of Application: The methods of application for this specific use were not specified in the source .
  • Results: The results of this test were not specified in the source .

Analgesic Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including analgesic activity .
  • Methods of Application: The methods of application for this specific use were not specified in the source .
  • Results: The results of this test were not specified in the source .

Antioxidant Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including antioxidant activity .
  • Methods of Application: The methods of application for this specific use were not specified in the source .
  • Results: The results of this test were not specified in the source .

Antimalarial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including antimalarial activity .
  • Methods of Application: The methods of application for this specific use were not specified in the source .
  • Results: The results of this test were not specified in the source .

Broad Spectrum of Antimicrobial Action

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The synthesis of 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine is described. This compound exhibits a broad spectrum of antimicrobial action and can be useful in the search for new antimicrobial drugs .
  • Methods of Application: The methods of application for this specific use were not specified in the source .
  • Results: The results of this test were not specified in the source .

Safety And Hazards

Specific safety and hazard information for 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is not available in the search results. However, Sigma-Aldrich, a supplier of the compound, notes that buyers assume responsibility to confirm product identity and/or purity1.


properties

IUPAC Name

2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-3-10-6(11)5(7(12)13)2-9-8(10)14-4/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPPMRSHTNROCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358834
Record name 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

CAS RN

32278-56-1
Record name 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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